4-(2-Naphthyl)-1,3-thiazole

Description

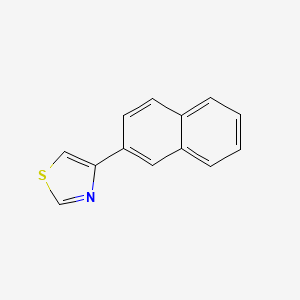

The compound 4-(2-Naphthyl)-1,3-thiazole belongs to the thiazole (B1198619) class of five-membered heterocyclic compounds, which contain both a sulfur and a nitrogen atom within the ring. ontosight.ai The attachment of a naphthyl group to the thiazole core at the 4-position creates a molecule with distinct chemical and physical properties, largely due to the increased lipophilicity and the extensive pi-conjugated system conferred by the polycyclic aromatic substituent. ontosight.ai This unique structure has positioned it and its derivatives as compounds of interest in synthetic and medicinal chemistry.

The 1,3-thiazole ring is a privileged scaffold in the realm of heterocyclic chemistry, primarily due to its widespread presence in both naturally occurring and synthetic compounds with significant biological activities. nih.govbohrium.com It is a fundamental component of thiamine (B1217682) (Vitamin B1), where the thiazolium ring acts as a crucial coenzyme for various metabolic processes. ijper.orgresearchgate.net

In the pharmaceutical industry, the thiazole moiety is a key structural feature in a multitude of approved drugs spanning a wide range of therapeutic areas. encyclopedia.pub Notable examples include the antiretroviral drug Ritonavir, the anti-inflammatory agent Meloxicam, the anticancer drug Dasatinib, and the H2 receptor antagonist Nizatidine. ijper.orgencyclopedia.pubrsc.orgacs.org The versatility of the thiazole ring allows it to serve as a versatile building block for generating libraries of compounds for lead identification and optimization in drug discovery. nih.gov Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties. nih.govbohrium.comrsc.org This wide-ranging bioactivity has cemented the 1,3-thiazole core as one of the most important heterocyclic systems in medicinal chemistry research. nih.gov

The foundation of thiazole chemistry was laid by the pioneering work of Hofmann and Hantzsch. ijper.org The Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide, remains a fundamental and widely used method for constructing the thiazole ring. ijper.org Over the years, numerous modifications and new synthetic routes have been developed, employing a variety of starting materials like thiourea (B124793), thioformamide, and vinyl bromides to create diverse thiazole derivatives. ijper.org

The incorporation of a naphthalene (B1677914) moiety into the thiazole structure represents a strategic evolution in the design of these heterocyclic compounds. The synthesis of naphthyl-substituted thiazoles often follows established methodologies, such as reacting an appropriate ω-bromoacetylnaphthalene with a thiosemicarbazone or thiourea. ontosight.aiptfarm.pl For instance, the synthesis of 4-(naphthalen-1-yl)-2-{2-[(substituted phenyl)methylidene]hydrazino}-1,3-thiazoles has been achieved by treating 1-ω-bromoacetylnaphthalene with various benzaldehyde (B42025) thiosemicarbazones. ptfarm.pl Another approach involves the reaction of 3-aryl-1-(2-naphthyl)-prop-2-en-1-ones (naphthyl-containing chalcones) with reagents like ethyl cyanoacetate, followed by a series of transformations to yield complex thiazole derivatives. mdpi.com These synthetic efforts have provided access to a range of naphthyl-thiazoles, enabling the exploration of how the bulky, lipophilic naphthyl group modulates the biological and chemical properties of the thiazole scaffold. ontosight.ai

Current research on this compound and its close analogues is predominantly focused on their potential applications in medicinal chemistry. The incorporation of the naphthyl group is often pursued to enhance the biological potency of the thiazole ring. ontosight.ai Investigations have revealed that these compounds and their derivatives exhibit a variety of promising biological activities.

Table 1: Investigated Biological Activities of Naphthyl-Thiazole Derivatives

| Derivative Class | Investigated Activity | Research Findings Summary | Citations |

|---|---|---|---|

| 4-(2-Naphthyl)-1,3-thiazol-2-amine derivatives | Anticancer | Showed inhibitory effects against certain cancer cell lines, suggesting potential as lead molecules in oncology. | ontosight.aiontosight.ai |

| 4-(2-Naphthyl)-1,3-thiazol-2-amine derivatives | Antimicrobial | Exhibited properties that make them candidates for the development of new antimicrobial agents. | ontosight.aiontosight.ai |

| Thiazole-naphthalene derivatives | Tubulin Polymerization Inhibition | A novel series was synthesized and evaluated as tubulin polymerization inhibitors for anticancer applications. | ekb.eg |

| Imidazolylmethyl-thiazole with naphthyl analogs | Anticonvulsant | An imidazolylmethyl-thiazole derivative showed a good activity profile with no signs of neurotoxicity, marking it as a potential lead for new anticonvulsant drugs. | ekb.eg |

Despite this focus on pharmacology, several key areas pertaining to this compound remain largely unexplored. The unique photophysical properties that might arise from the extended conjugation between the naphthalene and thiazole rings have not been thoroughly investigated. This opens up potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. Furthermore, the potential of these compounds to act as ligands for transition metal catalysts is another underexplored avenue. The nitrogen and sulfur atoms of the thiazole ring are potential coordination sites, and the bulky naphthyl group could provide steric influence in catalytic reactions. Research into the synthesis of polymeric materials incorporating the this compound unit is also scarce, representing a frontier for developing new functional polymers with unique thermal or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-15-9-14-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZUGFAWQSDDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Naphthyl 1,3 Thiazole and Its Derivatives

Classical and Established Synthetic Approaches

Traditional methods for synthesizing the 4-(2-naphthyl)-1,3-thiazole scaffold have long relied on established chemical reactions that are well-documented in organic chemistry.

Adaptations of the Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com In the context of this compound, this would involve reacting a 2-haloacetylnaphthalene with a suitable thioamide. chemhelpasap.comnih.gov

The general mechanism begins with an SN2 reaction between the thioamide's sulfur atom and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com Various adaptations of this method have been developed to improve yields and accommodate a range of substituents on both the naphthyl and thiazole rings. nih.govnih.gov These adaptations often involve modifications to reaction conditions, such as the choice of solvent and base, to optimize the synthesis of specific derivatives. nih.govmdpi.com

Table 1: Key Features of Hantzsch Thiazole Synthesis Adaptations

| Reactant 1 | Reactant 2 | Key Reaction Feature | Reference |

|---|---|---|---|

| α-Haloketone (e.g., 2-bromo-1-(naphthalen-2-yl)ethan-1-one) | Thioamide (e.g., thiourea) | Fundamental condensation reaction for thiazole ring formation. | synarchive.comchemhelpasap.com |

| Intermediate thioamide | Appropriate α-haloketones | Thionation of an amide using Lawesson's reagent followed by Hantzsch condensation. | mdpi.comnih.gov |

| α-Bromoketone | Thiourea (B124793) | High-yield synthesis of thiazoles. | nih.gov |

Cyclization Reactions Involving Thiosemicarbazides and Alpha-Halocarbonyl Compounds

Another well-established route to thiazole derivatives involves the reaction of thiosemicarbazides with α-halocarbonyl compounds. nih.govresearchgate.net This method is particularly useful for synthesizing 2-hydrazinyl-1,3-thiazole derivatives, which can be further modified. The synthesis typically begins with the condensation of a carbonyl compound with thiosemicarbazide (B42300) to form a thiosemicarbazone. nih.gov This intermediate then undergoes heterocyclization with an α-halocarbonyl compound to yield the desired thiazole derivative. nih.gov

For the synthesis of this compound derivatives, this would involve starting with a naphthaldehyde or a naphthyl ketone. The resulting thiosemicarbazone is then reacted with an appropriate α-halocarbonyl compound to form the thiazole ring with the naphthyl group at the 4-position. jetir.org This approach offers a versatile platform for introducing a variety of substituents onto the thiazole ring system. nih.govchemmethod.com

Multi-Component and Stepwise Synthetic Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.gov For the synthesis of this compound derivatives, one-pot multicomponent strategies have been developed. These reactions can involve the simultaneous combination of a naphthyl-containing α-halocarbonyl compound, a source of the thiazole nitrogen and sulfur atoms (like thiourea or thiosemicarbazide), and another component to introduce diversity at other positions of the thiazole ring. nih.govresearchgate.net

Stepwise syntheses, in contrast, involve the sequential formation of bonds and intermediates. While potentially longer, this approach allows for greater control over the reaction and purification of intermediates at each stage. For instance, a stepwise approach might involve the initial synthesis and isolation of a naphthyl-substituted thiosemicarbazone, followed by its cyclization with an α-halocarbonyl compound in a separate step. nih.gov Both multi-component and stepwise strategies have been successfully employed to generate a library of this compound derivatives. nih.govresearchgate.net

Modern and Environmentally Benign Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods in organic chemistry. This has led to the exploration of alternative energy sources and reaction conditions for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. jetir.orgmedmedchem.com The application of microwave-assisted synthesis to the preparation of this compound derivatives has been reported to be highly effective. jetir.org

For example, a one-pot synthesis of hydrazinyl thiazole derivatives can be achieved by mixing a naphthaldehyde, thiosemicarbazide, and a substituted phenacyl bromide and subjecting the mixture to microwave irradiation for a short period. jetir.org This method often proceeds rapidly and efficiently, highlighting the advantages of microwave heating in accelerating the formation of the thiazole ring. jetir.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours | Seconds to Minutes | jetir.orgnih.gov |

| Energy Consumption | Higher | Lower | nih.gov |

| Yield | Often lower to moderate | Generally higher | jetir.orgnih.gov |

| By-products | Can be significant | Often minimized | bepls.com |

Catalyst-Free and Solvent-Free Methodologies for Enhanced Green Chemistry Profiles

In line with the principles of green chemistry, there is a growing interest in developing synthetic protocols that minimize or eliminate the use of hazardous catalysts and solvents. bepls.comdergipark.org.tr Catalyst-free and solvent-free conditions represent a significant step towards more sustainable chemical processes.

For the synthesis of thiazole derivatives, including those with a naphthyl substituent, catalyst-free methods have been explored. bepls.com These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal or microwave activation, to proceed to the desired product. jetir.org The elimination of a catalyst simplifies the reaction work-up and reduces chemical waste. bepls.com

Solvent-free reactions, often conducted by grinding the reactants together or using a minimal amount of a recyclable solvent, further enhance the green credentials of a synthetic method. orientjchem.org The combination of microwave irradiation with solvent- and catalyst-free conditions has been shown to be a particularly efficient and environmentally benign approach for the rapid synthesis of hydrazinyl thiazoles. jetir.org This methodology offers advantages such as short reaction times, easy work-up, and high product purity, making it an attractive alternative to traditional synthetic routes. jetir.org

Integration of Green Chemistry Principles in Novel Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of thiazole derivatives to minimize environmental impact and enhance safety and efficiency. researchgate.netresearchgate.net These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and simplifying reaction procedures. bepls.com

Key green synthetic strategies include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.com It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. bepls.com For instance, a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions provides an efficient and clean route to trisubstituted thiazoles. bepls.com

Ultrasound Irradiation (Sonochemistry): The use of ultrasound is another energy-efficient technique that can enhance reaction rates and yields. tandfonline.com It is particularly effective for heterogeneous reactions and can often be performed under solvent-free conditions, further boosting the green credentials of the synthesis. tandfonline.com

Use of Green Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. mdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and safety. bepls.com Other environmentally benign solvent systems include polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DESs), which are non-flammable, have low volatility, and are often biodegradable. bepls.commdpi.com For example, a simple, catalyst-free synthesis of 2-aminothiazoles has been developed using PEG-400 at 100 °C. bepls.com

Catalyst-Free and Multicomponent Reactions (MCRs): Designing synthetic pathways that avoid the use of catalysts, especially those based on heavy metals, is a key green objective. bepls.com One-pot, multicomponent reactions are highly efficient as they combine several steps into a single operation, reducing waste, time, and energy consumption. researchgate.netresearchgate.net

The following table summarizes various green chemistry approaches applied to the synthesis of thiazole derivatives.

| Green Chemistry Principle | Methodology | Advantages |

| Alternative Energy Sources | Microwave Irradiation | Reduced reaction times, higher yields, fewer by-products. researchgate.netbepls.com |

| Ultrasound Irradiation | Enhanced reaction rates, applicable to solvent-free conditions. tandfonline.com | |

| Benign Solvents | Water | Non-toxic, safe, readily available. bepls.com |

| Polyethylene Glycol (PEG) | Recyclable, efficient medium for catalyst-free reactions. bepls.com | |

| Deep Eutectic Solvents (DESs) | Low volatility, non-flammable, biodegradable potential. mdpi.com | |

| Process Intensification | One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified workup. researchgate.net |

| Catalyst-Free Synthesis | Avoids toxic catalysts, simplifies purification, reduces cost. bepls.com |

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity and stereoselectivity are critical aspects in the synthesis of complex molecules like substituted thiazoles, ensuring that the correct isomers are formed.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In thiazole synthesis, the substitution pattern on the final ring is determined by the reactants. For example, in the Hantzsch synthesis, the reaction between an α-haloketone (R-CO-CH₂X) and a thioamide (R'-CSNH₂) unambiguously places the 'R' group at the C4 position and the 'R'' group at the C2 position. However, in more complex syntheses, regioselectivity can be a significant challenge. For instance, the electrophilic heterocyclization of 3-S-propargylthio-4Н-1,2,4-triazoles to form thiazolo[3,2-b] researchgate.netbepls.commdpi.comtriazol-7-ium salts is a highly regioselective process. researchgate.net Similarly, a regioselective synthesis for constructing a benzoimidazo[2,1-b]thiazole skeleton has been reported using DMSO-H₂O₂ as an oxidant in water. bepls.com

Stereoselectivity is the preferential formation of one stereoisomer over others. This is particularly relevant when chiral centers or geometric isomers (E/Z isomers) are present in the target molecule or are formed during the reaction. A chemo- and stereoselective synthesis of substituted thiazoles has been developed using a calcium-catalyzed reaction between thioamides and pent-1-en-4-yn-3-ol derivatives. nih.gov This reaction demonstrates time-dependent stereoselectivity, where a kinetically favored product forms initially and then isomerizes to a more thermodynamically stable product over time. nih.gov The stereochemical outcome, particularly the geometry of the alkene substituent, can be controlled by the reaction time. nih.gov Furthermore, the stereoselectivity of electrophilic heterocyclization reactions can be influenced by the nature of the electrophilic reagent used; for example, bromination may offer different stereochemical control compared to iodination. researchgate.net

The table below outlines key factors influencing selectivity in thiazole synthesis.

| Selectivity Type | Influencing Factors | Example | Outcome |

| Regioselectivity | Reactant Structure | Hantzsch Synthesis | The substituent from the α-haloketone is directed to the C4 position of the thiazole. pharmaguideline.com |

| Reaction Type | Electrophilic Cyclization | Specific ring closure pathway leads to a single constitutional isomer. researchgate.net | |

| Stereoselectivity | Reaction Time | Ca-catalyzed Thiazole Synthesis | Time-dependent formation of kinetic versus thermodynamic E/Z isomers. nih.gov |

| Reagent Choice | Halocyclization | The choice of halogen (e.g., bromine vs. iodine) can dictate the stereochemical outcome. researchgate.net |

Derivatization Strategies and Structural Modifications of the 4 2 Naphthyl 1,3 Thiazole Scaffold

Strategic Substitutions on the 1,3-Thiazole Ring System

The 1,3-thiazole ring presents multiple positions for substitution, with the C2, and C5 positions being common targets for introducing new functional groups to alter the molecule's electronic and steric properties.

The 2-amino group on the thiazole (B1198619) ring is a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases and hydrazones. These reactions introduce extended conjugation and additional pharmacophoric features.

The synthesis of hydrazone derivatives is a common strategy. For instance, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives can be synthesized through a two-step process involving the condensation of a carbonyl group with thiosemicarbazide (B42300), followed by heterocyclization with α-halocarbonyl compounds. nih.gov This general approach is adaptable to the 4-(2-naphthyl) scaffold. A specific example involves the synthesis of 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2), a ligand characterized by spectroscopy and single X-ray crystallography. nih.gov Such hydrazone derivatives have demonstrated significant biological activity. nih.gov The presence of the hydrazone bridge often improves the biological potency compared to analogues lacking this linkage. nih.govmdpi.com

Schiff bases, or azomethines, are another important class of derivatives formed from the 2-amino group. The condensation of 2-aminothiazole (B372263) derivatives with various aldehydes, such as 3,4,5-trimethoxybenzaldehyde (B134019) or 1H-indole-3-carboxaldehyde, yields the corresponding Schiff bases. mdpi.comnih.gov For example, the reaction of 2-aminobenzothiazole (B30445) with 2-hydroxynaphthylaldehyde in ethanol (B145695) produces the Schiff base 2-(2-hydroxy)naphthylideneaminobenzothiazole. researchgate.net These reactions are fundamental in creating diverse molecular libraries for biological screening. mdpi.comresearchgate.net

Table 1: Examples of Modifications at the 2-Amino Position

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-amino-4-(aryl)thiazole | Thiosemicarbazide, α-haloketones | Hydrazone | nih.gov |

| 2-amino-4-(naphthalen-1-yl)thiazole | 2-hydroxy-1-naphthaldehyde | Hydrazone | nih.gov |

| 2-aminothiazole derivative | Substituted benzaldehydes | Schiff Base | mdpi.comnih.gov |

While the core structure specifies a naphthyl group at the 4-position, further substitutions on this scaffold often involve the 5-position of the thiazole ring. The classical Hantzsch thiazole synthesis, which involves the condensation of thioamides with α-haloketones, is a primary method for constructing the substituted thiazole ring itself. nih.govmdpi.com

Modifications at the 5-position can be achieved through various synthetic routes. For example, electrophilic substitution reactions can introduce functional groups if the ring is sufficiently activated. researchgate.net The reactivity of the C5-H of the thiazole ring allows for specific spectroscopic characterization, confirming the formation of the desired 4-substituted-1,3-thiazoles. mdpi.com Although less common, derivatization can also occur at the 4-position by starting with different α-haloketones during the Hantzsch synthesis, effectively replacing the naphthyl group with other aryl or alkyl substituents to probe structure-activity relationships. mdpi.comnih.gov For instance, replacing a C4-para-substituted-phenyl ring with a naphthyl substituent has been shown to alter biological activity, highlighting the importance of this position in defining the molecule's hydro-lipophilic balance. nih.gov

Structural Alterations and Functionalization of the Naphthyl Moiety

The naphthyl moiety offers a large, lipophilic surface that can be functionalized to fine-tune the molecule's interaction with biological targets. Naphthalene (B1677914) derivatives are prominent core structures in many biologically active agents. nih.gov

Functionalization can include the introduction of various substituents onto the naphthalene ring system. For example, methoxy (B1213986) groups have been incorporated into related structures, such as in 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL1), to modulate electronic properties and biological efficacy. nih.gov The synthesis of a series of thiazole-naphthalene derivatives where the naphthalene ring is further substituted allows for the exploration of how these changes impact biological activities like tubulin polymerization inhibition. nih.gov The strategic placement of substituents on the naphthyl ring is crucial, as demonstrated in a study where a naphthyl-thiazole-based dye was synthesized for chemosensing applications, indicating that the electronic properties of the naphthyl group can be precisely controlled. rsc.org

Formation of Fused and Bridged Thiazole Systems

The 4-(2-naphthyl)-1,3-thiazole scaffold can be elaborated into more complex, rigid structures through the formation of fused and bridged ring systems. These modifications can enhance binding affinity to target macromolecules by reducing conformational flexibility.

One strategy involves the fusion of the thiazole and naphthalene rings. For example, N-(naphthalen-2-yl)furan-2-carboxamide can be converted to the corresponding thioamide, which then undergoes oxidative cyclization to afford a fused 2-(furan-2-yl)naphtho[2,1-d] mdpi.comresearchgate.netthiazole system. researchgate.net This intramolecular cyclization creates a planar, polycyclic aromatic system with distinct electronic and photophysical properties. Other synthetic methods utilize versatile reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to extend heterocyclic systems with a C2-functionalized thiazole unit, leading to the formation of thiazole-fused quinazolinones. mdpi.com Copper-catalyzed S,N-diarylation reactions have also been developed as a simple and general procedure for synthesizing benzo-fused imidazo[2,1-b]thiazoles. osi.lv

Synthesis of Complex Polyheterocyclic Systems Incorporating the this compound Unit

The this compound unit can be incorporated as a building block into larger, multi-component heterocyclic systems. This molecular hybridization approach aims to combine the pharmacophoric features of different heterocyclic rings to create novel therapeutic agents. nih.gov

Strategies often involve linking the thiazole scaffold to other heterocyclic moieties such as oxadiazoles, pyrazoles, or thiophenes. For instance, 2-(2-arylthiazol-4-yl)acetohydrazide can be cyclized to form a 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol, which can be further derivatized. mdpi.com This creates a polyheterocyclic system where the thiazole and oxadiazole rings are separated by a methylene (B1212753) linker. mdpi.com Another approach uses α-halocarbonyl compounds, such as 3-bromoacetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, as building blocks that react with thioamides to construct a thiazole ring as part of a larger polyheterocyclic framework. researchgate.net This method allows for the synthesis of complex molecules containing pyrazole, thiazole, and other heterocyclic units. researchgate.net The synthesis of molecules with multiple thiazole rings, such as di- and trithiazoles, has also been reported, demonstrating the versatility of thiazole chemistry in building complex architectures. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol |

| 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol |

| 2-(2-arylthiazol-4-yl)acetohydrazide |

| 2-(2-hydroxy)naphthylideneaminobenzothiazole |

| 2-(furan-2-yl)naphtho[2,1-d] mdpi.comresearchgate.netthiazole |

| 3-bromoacetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile |

| 4,5-dichloro-1,2,3-dithiazolium chloride |

| 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol |

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Naphthyl 1,3 Thiazole Compounds

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and providing a unique "fingerprint" for the 4-(2-Naphthyl)-1,3-thiazole molecule. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the bonds within the thiazole (B1198619) and naphthalene (B1677914) moieties.

The analysis of the vibrational spectra allows for the assignment of characteristic frequencies. The heteroaromatic thiazole ring exhibits distinct vibrations, including C=N and C=C stretching modes, in-plane and out-of-plane C-H bending, and vibrations involving the sulfur atom, such as C-S stretching. scialert.netresearchgate.net The naphthalene group, a bicyclic aromatic system, shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1400 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations are also prominent and are sensitive to the substitution pattern on the aromatic rings.

Key vibrational modes observed for the core structure are detailed in the table below. These assignments are based on established data for thiazole, naphthalene, and related substituted derivatives. scialert.nettaylorfrancis.comresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Ring System | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene, Thiazole | Appears as a series of sharp bands of medium-to-weak intensity. scialert.net |

| C=C Stretch | 1600 - 1450 | Naphthalene | Multiple bands characteristic of the aromatic ring system. |

| C=N Stretch | 1580 - 1480 | Thiazole | A key indicator of the thiazole heterocyclic ring. scialert.net |

| C-N Stretch | 1460 - 1420 | Thiazole | Often coupled with other ring vibrations. scialert.net |

| In-plane C-H Bend | 1300 - 1000 | Naphthalene, Thiazole | A series of absorptions in the fingerprint region. |

| Out-of-plane C-H Bend | 900 - 675 | Naphthalene | Strong absorptions whose positions are indicative of the 2-substitution pattern. |

| C-S Stretch | 850 - 700 | Thiazole | Characteristic absorption for sulfur-containing heterocycles. scialert.net |

| Ring Breathing Mode | ~900 | Thiazole | A symmetric stretching vibration of the entire ring. scialert.net |

These vibrational signatures provide a reliable method for confirming the presence of the key structural features of this compound and for distinguishing it from other isomers or related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is divided into two main regions: the thiazole proton and the naphthalene protons. The proton at the 5-position of the thiazole ring (H-5) is particularly diagnostic, typically appearing as a sharp singlet in the downfield region (δ 7.6–8.6 ppm), confirming the substitution pattern. nih.gov The seven protons of the 2-substituted naphthalene ring resonate in the aromatic region (typically δ 7.5–8.5 ppm), exhibiting a complex pattern of doublets, triplets, and multiplets due to spin-spin coupling between adjacent protons. mdpi.comnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show 13 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the 3 carbons of the thiazole ring. The thiazole carbons are typically found at characteristic chemical shifts: C-2 often resonates far downfield (δ ~150-170 ppm), C-4 is also downfield (δ ~145-155 ppm) due to its attachment to the naphthalene ring, and C-5 appears at a more upfield position (δ ~110-120 ppm). nih.govasianpubs.org The ten naphthalene carbons produce a cluster of signals in the δ 125–135 ppm range, with the quaternary carbons (those at the ring junctions and the point of attachment to the thiazole) showing distinct chemical shifts. nih.gov

The following tables summarize the expected chemical shifts (δ) for the core structure, based on data from analogous compounds.

Table of Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole H-5 | 7.6 - 8.6 | Singlet (s) |

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C-2 | 150 - 170 |

| Thiazole C-4 | 145 - 155 |

| Thiazole C-5 | 110 - 120 |

| Naphthalene Aromatic CH | 125 - 130 |

| Naphthalene Quaternary C | 130 - 136 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to unambiguously assign each proton and carbon signal and confirm the connectivity between the naphthalene and thiazole rings. mdpi.comipb.pt

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the precise molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₃H₉NS, giving it a monoisotopic mass of approximately 227.0456 g/mol .

In a typical electron ionization (EI) mass spectrum, the compound would exhibit a prominent molecular ion peak (M⁺) corresponding to this mass. The analysis of the fragmentation pattern provides a roadmap of the molecule's stability and the relative strengths of its chemical bonds. For aryl-thiazole derivatives, fragmentation often involves characteristic pathways: researchgate.net

Cleavage of the Thiazole Ring: The thiazole ring can undergo cleavage, leading to the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂).

Loss of Sulfur-Containing Fragments: Ejection of sulfur (S) or a thioformyl (B1219250) radical (HCS) can occur.

Formation of the Naphthyl Cation: Cleavage of the bond between the two ring systems can lead to the formation of a stable naphthyl cation (C₁₀H₇⁺, m/z 127).

Retro-Diels-Alder type reactions: Heterocyclic rings can undergo characteristic ring-opening and fragmentation pathways.

A plausible fragmentation pathway could involve the initial molecular ion (m/z 227) losing HCN to form a fragment at m/z 200. Subsequent loss of a sulfur atom could lead to a fragment at m/z 168. Alternatively, the direct formation of the naphthyl cation (m/z 127) represents another major pathway. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the proposed structures. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal packing of this compound is expected to be dominated by non-covalent interactions involving its two aromatic ring systems. The planar nature of the thiazole and naphthalene moieties facilitates efficient packing, primarily through:

π-π Stacking Interactions: These interactions occur between the electron-rich faces of adjacent aromatic rings (naphthalene-naphthalene or naphthalene-thiazole). In similar structures, centroid-to-centroid distances for these interactions are typically in the range of 3.6 to 3.8 Å. nih.govnih.gov These interactions can adopt a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion.

C-H...π Interactions: These are weak hydrogen bonds where a C-H bond from one molecule points towards the face of an aromatic ring of a neighboring molecule. nih.gov These interactions play a significant role in stabilizing the three-dimensional crystal structure.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.commdpi.com The Hirshfeld surface is generated based on the electron density of the molecule, providing a graphical representation of its spatial environment.

d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights regions of significant intermolecular contact. Close contacts, which are shorter than the sum of the van der Waals radii, appear as red spots on the surface, visually identifying key interaction points like hydrogen bonds and close stacking contacts. nih.gov

Fingerprint Plots: These are 2D histograms that summarize all the intermolecular contacts on the Hirshfeld surface. The plot of the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ) provides a quantitative summary. The percentage contribution of different types of contacts can be calculated from these plots. For this compound, the dominant contacts are expected to be H···H (typically >40%), C···H/H···C, and S···H/H···S interactions, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. nih.govnih.gov

A key structural feature of this compound is the rotational freedom around the single bond connecting the naphthalene and thiazole rings. The conformation of the molecule is defined by the torsion angle (or dihedral angle) between the planes of these two rings.

While both rings are individually planar, steric hindrance between the hydrogen atom at the C-5 position of the thiazole ring and the hydrogen at the C-3 position of the naphthalene ring may prevent the entire molecule from being perfectly coplanar in the solid state. nih.gov The crystal structure would likely reveal a slightly twisted conformation, with a non-zero dihedral angle between the mean planes of the two aromatic systems. This twist represents a balance between the stabilizing effects of π-system conjugation (favoring planarity) and the destabilizing effects of steric repulsion. Analysis of related bi-aryl structures suggests this angle would be small, allowing for significant electronic communication between the rings while alleviating steric strain. nih.gov

Elemental Analysis for Precise Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close agreement between the experimental (found) and calculated percentages serves as a crucial validation of the compound's purity and empirical formula. For novel this compound derivatives, this verification is indispensable for confirming that the target molecular structure has been successfully obtained.

In the characterization of thiazole-based compounds, the results of C, H, N, and S quantitative elemental analysis are typically considered acceptable when they are consistent with the calculated values, generally falling within a narrow margin of ±0.4%. mdpi.comnih.gov This level of accuracy provides strong evidence for the structural integrity of the synthesized molecules.

Detailed research findings from the analysis of various thiazole derivatives showcase the application and precision of this technique. For instance, the analysis of 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol (C₂₀H₁₅N₃OS) yielded experimental values that closely matched the theoretical percentages, thereby confirming its composition. ijper.org Similarly, complex hydrazinyl-thiazole derivatives have been successfully characterized using this method, with found values aligning well with the calculated percentages, thus verifying their elaborate structures. bldpharm.com The technique is also routinely applied to related heterocyclic systems, such as thiazolidin-4-one derivatives, to affirm their elemental makeup. nanobioletters.com

The data presented in the following table summarizes the elemental analysis results for a selection of thiazole-containing compounds from various research studies. This comparative data underscores the reliability of elemental analysis in confirming the precise composition of these complex heterocyclic structures.

Elemental Analysis Data for Thiazole Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

| 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol | C₂₀H₁₅N₃OS | C | 69.54 | 69.31 | ijper.org |

| H | 4.38 | 4.13 | ijper.org | ||

| N | 12.17 | 11.83 | ijper.org | ||

| S | 9.28 | 9.53 | ijper.org | ||

| 4-(4-Chlorophenyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | C₂₂H₁₄ClN₃S | C | 68.12 | 68.25 | bldpharm.com |

| H | 3.64 | 3.50 | bldpharm.com | ||

| N | 10.83 | 10.68 | bldpharm.com | ||

| 2-(4-chlorophenyl)-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl) thiazolidin-4-one | C₁₇H₁₁ClN₄O₄S | C | 50.69 | 50.60 | nanobioletters.com |

| H | 2.75 | 2.79 | nanobioletters.com | ||

| N | 13.91 | 13.96 | nanobioletters.com | ||

| 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-4-(p-tolyl)-1,3-thiazole | C₂₃H₁₇N₃S | C | 75.59 | 75.41 | bldpharm.com |

| H | 4.69 | 4.45 | bldpharm.com | ||

| N | 11.50 | 11.43 | bldpharm.com |

Computational and Theoretical Investigations of 4 2 Naphthyl 1,3 Thiazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. rdd.edu.iq It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT calculations are used to determine optimized molecular geometries, electronic properties, and predict spectroscopic parameters for compounds like 4-(2-Naphthyl)-1,3-thiazole. epu.edu.iqresearchgate.netnih.gov The choice of functional (e.g., B3LYP, PBE1PBE) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining reliable results that correlate well with experimental data. epu.edu.iqresearchgate.neteurjchem.com

The first step in most computational studies is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. nih.gov For this compound, this process determines the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. A key feature of this molecule is the rotational freedom around the single bond connecting the naphthyl and thiazole (B1198619) rings.

The conformational energy landscape maps the energy of the molecule as a function of its geometry, particularly the dihedral angle between the two ring systems. nih.gov By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformer(s) (global and local minima) and the energy barriers to rotation (transition states). nih.govnih.gov For this compound, the lowest energy conformation is typically a near-planar structure, which maximizes π-conjugation between the aromatic naphthyl ring and the heterocyclic thiazole ring. Deviations from planarity would result in a higher energy state.

| Parameter | Description | Typical Computational Approach | Expected Finding for this compound |

| Geometry Optimization | Calculation of the lowest energy 3D structure. | DFT (e.g., B3LYP/6-311G(d,p)) | Defines precise bond lengths and angles of the most stable form. |

| Conformational Analysis | Study of molecular shapes arising from bond rotation. | Potential Energy Surface (PES) Scan | Identification of the most stable (near-planar) conformer. |

| Energy Barrier | Energy required to rotate from one conformer to another. | Transition State Calculation | Quantifies the rotational hindrance between the naphthyl and thiazole rings. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. irjweb.com The LUMO is the innermost empty orbital, acts as an electron acceptor, and its energy relates to the molecule's electrophilicity and electron affinity. irjweb.comwuxiapptec.com

For this compound, the HOMO is typically distributed over the electron-rich thiazole and naphthyl rings, indicating these are the likely sites for electrophilic attack. The LUMO is also spread across the conjugated π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. rdd.edu.iqmdpi.com A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comajchem-a.com DFT calculations are widely used to compute these orbital energies and the resulting energy gap. mdpi.commdpi.com

| Parameter | Description | Implication for Reactivity | Typical Calculated Value (eV) for Thiazole Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Electron-donating ability (nucleophilicity). | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Electron-accepting ability (electrophilicity). | -1.0 to -2.5 |

| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO. | Chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. rdd.edu.iq | 4.0 to 5.0 |

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. dntb.gov.uanih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to atomic displacements. mdpi.com These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretch, C=N stretch, aromatic ring vibrations). Comparing the computed IR spectrum with the experimental one helps in assigning the observed absorption bands. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the nuclear magnetic shielding tensors. mdpi.comnih.gov From these tensors, the 1H and 13C NMR chemical shifts can be predicted. epu.edu.iqresearchgate.net These theoretical values are often in good agreement with experimental data, providing a powerful method for structure elucidation. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. nih.gov This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic excitations, typically π → π* transitions within the conjugated system of this compound. mdpi.com

| Spectrum | Computational Method | Predicted Parameters |

| IR | DFT (Harmonic Frequency Calculation) | Vibrational frequencies (cm-1) and intensities. |

| NMR | DFT with GIAO method | 1H and 13C chemical shifts (ppm). |

| UV-Vis | TD-DFT | Maximum absorption wavelengths (λmax, nm) and oscillator strengths. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. physchemres.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological macromolecule). nih.govdntb.gov.ua

For this compound, MD simulations can be used to:

Analyze the conformational flexibility, particularly the rotation around the naphthyl-thiazole bond in a solution.

Study the stability of the molecule in different environments by monitoring its structure and energy over the simulation time. physchemres.org

Investigate its interaction and binding stability with biological targets, such as proteins or DNA, by simulating the complex in a physiological environment. nih.gov This is crucial for understanding its potential as a therapeutic agent.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationships (QSPR) are computational models that aim to correlate the chemical structure of a series of compounds with their physicochemical properties. doi.orgcedia.edu.ec These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of the molecules. cedia.edu.ec

For a series of derivatives based on the this compound scaffold, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time. doi.org By establishing a statistically significant mathematical relationship between the descriptors and the property, the model can then be used to predict the properties of new, unsynthesized derivatives, thereby accelerating the design process. indexcopernicus.comnih.gov

Mechanistic Computational Studies of Reaction Pathways and Energy Barriers

Computational chemistry is invaluable for elucidating reaction mechanisms. DFT calculations can be used to map the entire reaction pathway for the synthesis or subsequent reactions of this compound. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier of the transition state), which is the primary determinant of the reaction rate. nih.gov For example, computational studies can investigate the Hantzsch thiazole synthesis, a common route to this class of compounds, to understand the energetics of each step and identify the rate-determining step.

Molecular Docking and Molecular Interaction Profiling (Focusing on Chemical Binding Mechanisms)

Computational studies, particularly molecular docking and molecular interaction profiling, have been instrumental in elucidating the potential biochemical targets and binding mechanisms of various heterocyclic compounds. While direct and specific molecular docking investigations on the parent compound, this compound, are not extensively detailed in the available scientific literature, numerous studies on its closely related derivatives provide significant insights into how this structural scaffold interacts with biological macromolecules. These studies collectively suggest that the this compound core is a versatile pharmacophore that can be tailored to bind with a range of biological targets, including DNA and various enzymes.

Research on more complex derivatives of this compound has demonstrated its potential in establishing strong and specific interactions within the binding sites of these macromolecules. The naphthyl group, with its extensive planar aromatic surface, frequently engages in π-π stacking and hydrophobic interactions, which are crucial for anchoring the molecule to the target. Concurrently, the thiazole ring, with its nitrogen and sulfur heteroatoms, often participates in hydrogen bonding and other polar interactions, providing specificity to the binding.

Interaction with DNA

Molecular docking studies on derivatives of this compound have explored their potential as DNA interacting agents. For instance, a study on 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol, a complex derivative, revealed its strong binding affinity to DNA. nih.gov The docking analysis indicated that the presence of the additional naphthyl group significantly enhances this binding affinity. nih.gov Molecular dynamics simulations further substantiated these findings, confirming the stable binding of the ligand to DNA. nih.gov The study attributed the enhanced binding to the strong stacking of the naphthyl chromophore with the DNA base pairs. nih.gov

Interaction with Enzymes

Derivatives of this compound have also been investigated as potential enzyme inhibitors. Molecular docking analyses have been employed to predict their binding affinities and interaction patterns with the active sites of various enzymes. One study highlighted the potential selectivity of a 1-naphthyl derivative for a type II protein kinase. researchgate.net Although the specific structure of this derivative was not fully disclosed, the findings suggest that the naphthyl-thiazole scaffold can be a promising starting point for the design of selective kinase inhibitors. researchgate.net

In another investigation, a series of N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine (B1209239) derivatives were synthesized and characterized. researchgate.net While this study did not focus on molecular docking, the synthesis of these compounds underscores the chemical tractability of the this compound core for creating diverse libraries of compounds for screening against various enzymatic targets.

The following table summarizes the key findings from molecular docking studies on derivatives of this compound:

| Derivative | Target | Key Interactions | Reference |

| 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol | DNA | π-π stacking of the naphthyl group with DNA base pairs | nih.gov |

| 1-naphthyl (2f) derivative | Type II protein kinase | Selective interaction with the active site | researchgate.net |

These computational investigations, although not on the parent compound itself, collectively underscore the potential of the this compound system as a valuable scaffold in drug discovery. The recurring observation of strong hydrophobic and π-stacking interactions contributed by the naphthyl moiety, complemented by the hydrogen bonding and coordination potential of the thiazole ring, provides a solid foundation for the rational design of novel therapeutic agents targeting a variety of biological systems. Further direct computational and experimental studies on this compound are warranted to fully elucidate its specific molecular interaction profile and therapeutic potential.

Reactivity and Reaction Mechanism Studies of 4 2 Naphthyl 1,3 Thiazole

Electrophilic Substitution Reactions on the Thiazole (B1198619) and Naphthyl Rings

The thiazole ring, due to the presence of the electronegative nitrogen and sulfur atoms, is generally deactivated towards electrophilic substitution. ias.ac.in The π-electron density is highest at the C5 position, making it the most probable site for electrophilic attack, should the reaction conditions be forcing enough. pharmaguideline.comwikipedia.orgresearchgate.net However, the fused naphthyl ring is significantly more susceptible to electrophilic substitution. The directing influence of the thiazole substituent on the naphthyl ring will determine the regioselectivity of such reactions.

In related naphtho[2,1-d] pharmaguideline.comresearchgate.netthiazole systems, electrophilic substitution reactions such as nitration, bromination, formylation, and acylation have been shown to occur exclusively at the 5-position of the furan ring when a furan-2-yl group is present at the 2-position of the thiazole. researchgate.net While this provides insight into the reactivity of a condensed thiazole system, the specific outcomes for 4-(2-naphthyl)-1,3-thiazole would depend on the reaction conditions and the nature of the electrophile.

| Reaction | Reagents | Predicted Major Product(s) | Governing Factors |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Substitution on the naphthyl ring | Directing effect of the thiazole substituent, relative activation of the naphthyl ring |

| Bromination | Br₂/FeBr₃ | Substitution on the naphthyl ring | Directing effect of the thiazole substituent, relative activation of the naphthyl ring |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Substitution on the naphthyl ring | Directing effect of the thiazole substituent, relative activation of the naphthyl ring |

Nucleophilic Reactions and Heterocyclic Ring Transformations

The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.com However, a strong nucleophile is typically required for such reactions to proceed. pharmaguideline.com The presence of a good leaving group at the C2 position would significantly facilitate nucleophilic substitution.

Heterocyclic ring transformations of thiazoles can occur under various conditions. For instance, reactions with strong bases can lead to ring-opening. nih.gov In some cases, nucleophile-induced ring contractions of fused thiazine systems have been observed, leading to the formation of thiazole derivatives. beilstein-journals.org While specific studies on this compound are limited, the general reactivity patterns of thiazoles suggest that such transformations are plausible under appropriate conditions.

| Reaction Type | Reagents/Conditions | Potential Outcome | Mechanistic Considerations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (at C2) | Strong nucleophile (e.g., RLi, NaNH₂) with a leaving group at C2 | Substitution of the leaving group | Addition-elimination mechanism |

| Ring Opening | Strong bases (e.g., NaOH, KOH) at high temperatures | Cleavage of the thiazole ring | Attack at the C2 or C5 position leading to bond scission |

Investigation of Catalyzed Reactions (e.g., Palladium-Catalyzed Cross-Coupling, Metal-Mediated Cyclizations)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. nih.gov The C-H bonds of the thiazole ring can be activated for direct arylation, and C-halogen bonds are readily employed in Suzuki, Heck, and Sonogashira couplings. researchgate.netmdpi.com For this compound, palladium-catalyzed reactions could be utilized to introduce a variety of substituents at either the thiazole or the naphthyl ring, depending on the pre-functionalization of the substrate.

Metal-mediated cyclizations involving thiazole derivatives are also known. For instance, tandem direct arylation and intramolecular Knoevenagel reactions have been used to synthesize naphtho[2,1-d]thiazoles from 1,3-thiazole derivatives. nih.gov Such strategies could potentially be adapted for the synthesis of more complex structures derived from this compound.

| Reaction Type | Catalyst/Reagents | Potential Application | Key Features |

|---|---|---|---|

| Suzuki Coupling | Pd(0) catalyst, base, boronic acid/ester | C-C bond formation at a halogenated position on either ring | Versatile for introducing aryl or vinyl groups |

| Heck Coupling | Pd(0) catalyst, base, alkene | C-C bond formation to introduce alkenyl groups | Typically occurs at a halogenated position |

| Direct C-H Arylation | Pd(II) catalyst, oxidant, aryl halide | Functionalization of C-H bonds on the thiazole or naphthyl ring | Atom-economical approach to biaryl structures |

Identification and Characterization of Reaction Intermediates and Transition States

Detailed mechanistic studies involving the identification of reaction intermediates and transition states are crucial for understanding and optimizing chemical reactions. For reactions involving this compound, these studies would likely employ a combination of experimental techniques (e.g., spectroscopy, trapping experiments) and computational methods.

For instance, in nucleophilic substitution reactions, the formation of Meisenheimer-type intermediates could be investigated. researchgate.net In palladium-catalyzed cross-coupling reactions, the characterization of oxidative addition, transmetalation, and reductive elimination intermediates would provide valuable mechanistic insights. Quantum chemical calculations can be employed to model reaction pathways and determine the energies of transition states, helping to rationalize observed product distributions and reaction rates. researchgate.net

Advanced Applications in Chemical Research and Materials Science Based on the 4 2 Naphthyl 1,3 Thiazole Scaffold

Design and Synthesis of Ligands for Coordination Chemistry

The thiazole (B1198619) nucleus is a fundamental building block in coordination chemistry due to its versatile coordination capabilities through both its nitrogen and sulfur atoms. researchgate.net The design of ligands incorporating the 4-(2-naphthyl)-1,3-thiazole scaffold leverages these properties, with the naphthyl group introducing significant steric and electronic modifications. Schiff bases derived from the condensation of substituted thiazoles and aldehydes, such as 2-naphthaldehyde, are a prominent class of ligands used to explore this chemistry. researchgate.net These ligands are often synthesized through refluxing the constituent amine and carbonyl compounds in an appropriate solvent like ethanol (B145695). researchgate.netijper.org The resulting structures are adept at forming stable complexes with a range of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netorientjchem.org

The this compound scaffold and its derivatives typically coordinate with metal ions as bidentate or tridentate ligands. nih.gov Coordination commonly occurs through the thiazole ring's nitrogen atom and an additional donor atom from a substituent, such as the nitrogen of an azomethine group in a Schiff base ligand. researchgate.net The involvement of the thiazole nitrogen in coordination is often confirmed by shifts in its characteristic vibrational frequencies upon complexation. mdpi.com Studies on related thiazole Schiff base complexes indicate that the stoichiometry is frequently 1:2 (metal:ligand), leading to the formation of complexes with general formulas like [M(L)₂Cl₂]. researchgate.net The geometry of these complexes is influenced by the metal ion, with octahedral geometries being common for Cu(II), Co(II), and Ni(II) complexes, while tetrahedral geometries are observed for Zn(II). ijper.org

| Metal Ion | Example Ligand Derivative | Proposed Geometry | Stoichiometry (Metal:Ligand) |

| Cu(II) | 2-(naphthalen-2-ylmethylene)-N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide | Octahedral | 1:2 |

| Co(II) | 2-(naphthalen-2-ylmethylene)-N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide | Octahedral | 1:2 |

| Ni(II) | 2-(naphthalen-2-ylmethylene)-N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide | Octahedral | 1:2 |

| Zn(II) | N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Tetrahedral | 1:2 |

This table presents data for derivatives related to the this compound scaffold to illustrate common coordination behaviors. researchgate.netijper.org

The structural elucidation of metal complexes derived from naphthyl-thiazole ligands relies on a combination of analytical techniques. Elemental analysis provides the empirical formula, while molar conductance measurements in solvents like DMSO can distinguish between electrolytic and non-electrolytic complexes. nih.gov

Spectroscopic methods are crucial for determining the coordination environment.

FT-IR Spectroscopy: A key indicator of complexation is the shift in the vibrational frequency of the C=N (azomethine) group in Schiff base ligands upon coordination with a metal ion, signifying the involvement of the imine nitrogen in the metal-ligand bond. researchgate.net New bands appearing in the far-infrared region of the complex's spectrum are often assigned to M-N and M-O stretching vibrations. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For instance, the position of d-d transition bands can help confirm an octahedral or tetrahedral environment around the metal ion. researchgate.net

Mass Spectrometry: ESI-mass spectrometry is used to confirm the molecular weight of both the ligand and the final metal complex, thereby verifying the proposed structure. ijper.org

¹H NMR Spectroscopy: While not applicable to paramagnetic complexes, ¹H NMR of the free ligand is used to confirm its synthesis. For diamagnetic complexes like those of Zn(II), NMR can provide further evidence of the ligand's structure within the complex. ijper.org

| Technique | Ligand Derivative | Observation | Interpretation |

| FT-IR | N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Shift in C=N band | Coordination via azomethine nitrogen |

| UV-Vis | Co(II) complex with a thiazole Schiff base | Bands consistent with octahedral geometry | Suggests an octahedral coordination environment |

| Mass Spec | Cu(II) complex of a thiazole Schiff base | Molecular ion peak corresponds to [M(L)₂] | Confirms 1:2 metal-to-ligand stoichiometry |

This table summarizes typical characterization data for metal complexes of thiazole derivatives. researchgate.netijper.org

Theoretical methods, particularly Density Functional Theory (DFT), are employed to complement experimental findings and provide deeper insight into the nature of metal-ligand interactions in thiazole-based complexes. researchgate.netnih.gov These computational studies can be used to optimize the molecular geometry of the complexes, calculate their electronic structures, and analyze the frontier molecular orbitals (HOMO and LUMO). Such calculations help in understanding the electronic transitions observed in UV-Visible spectra and predict the reactivity of the complexes. nih.gov For instance, DFT can elucidate how substituents on the thiazole or naphthyl rings influence the electron density distribution and the strength of the coordination bonds. researchgate.net

Exploration in Materials Science

The rigid, planar architecture and extended π-conjugation of the this compound scaffold make it a promising candidate for the development of advanced organic materials. charlotte.edu These structural features are conducive to strong intermolecular interactions and favorable electronic properties, which are essential for applications in optoelectronics and crystal engineering.

The fusion of a thiazole ring with an extensive aromatic system like naphthalene (B1677914) is a known strategy for creating fluorescent organic molecules. mdpi.comnih.gov The resulting compounds often exhibit interesting photophysical properties, including large Stokes shifts and sensitivity to their solvent environment (solvatochromism). mdpi.com

Research on related naphtho[2,3-d]thiazole-4,9-dione derivatives shows that these molecules are fluorescent in both solution and solid states. mdpi.com The introduction of different substituents onto the thiazole ring can lead to significant bathochromic (red) shifts in both absorption and emission spectra. mdpi.com For example, derivatives bearing nitrogen-containing heterocycles can exhibit orange-red fluorescence with emission maxima exceeding 600 nm in highly polar solvents like ethanol and DMSO. mdpi.com This tunability of optical properties is critical for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net Some thiazole derivatives also display aggregation-induced emission (AIE), where fluorescence intensity is enhanced in the aggregated or solid state. researchgate.net

| Compound Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Naphtho[2,3-d]thiazole-4,9-dione with Morpholine | Benzene | 466 | 557 | 91 |

| Naphtho[2,3-d]thiazole-4,9-dione with Morpholine | Ethanol | 479 | 609 | 130 |

| Naphtho[2,3-d]thiazole-4,9-dione with Piperidine | Benzene | 473 | 563 | 90 |

| Naphtho[2,3-d]thiazole-4,9-dione with Piperidine | Ethanol | 487 | 610 | 123 |

This table presents photophysical data for fluorescent derivatives containing a naphthyl-thiazole core structure, demonstrating their optical properties. mdpi.com

Crystal engineering focuses on the rational design of crystalline solids by controlling intermolecular interactions. The this compound scaffold is well-suited for this purpose due to its planar structure, which promotes π-stacking, and the presence of heteroatoms (N, S) that can participate in hydrogen bonding or other σ-hole interactions. rsc.org

Studies on thiazolo[5,4-d]thiazole derivatives demonstrate that the molecular packing in the solid state is governed by a combination of synergistic non-covalent interactions. rsc.orgnih.gov By modifying appendages on the core structure, it is possible to modulate the crystal packing, leading to different arrangements such as herringbone or slipped-stack patterns. rsc.orgnih.gov This structural control is paramount as the crystal packing directly influences the material's bulk properties, including its fluorescence emission color and quantum yield. rsc.orgnih.gov The ability to fine-tune solid-state fluorescence from blue to orange-red by controlling molecular assembly opens pathways for creating materials for phosphor-converted color-tuning and white-light emission. rsc.orgnih.gov

Utility as a Privileged Scaffold for Chemical Probe Development and Chemical Biology Research

The 1,3-thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. rsc.orgresearchgate.netnih.gov This designation is attributed to its presence in numerous biologically active compounds and its ability to serve as a versatile framework for interacting with a wide range of biological targets. rsc.orgnih.gov The this compound motif combines this privileged thiazole core with a naphthalene moiety. This unique combination imparts favorable characteristics for the development of chemical probes and tools for chemical biology research. The rigid, planar structure of the naphthalene group allows for significant π-stacking interactions with biological macromolecules, while the thiazole ring provides key hydrogen bonding and coordination sites. Furthermore, the naphthalene component's intrinsic fluorescence offers potential for creating fluorescent probes to visualize biological processes.

The utility of the this compound scaffold is prominently demonstrated in the development of potent anticancer agents that function as chemical probes for studying the cytoskeleton. nih.gov Specifically, derivatives of this scaffold have been designed as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular functions, and their disruption can lead to cell cycle arrest and apoptosis, making them a key target in cancer research. nih.gov

A novel series of this compound derivatives has been synthesized and evaluated for their ability to inhibit tubulin polymerization and their antiproliferative activity against human cancer cell lines. nih.gov In these studies, the this compound core serves as a structural anchor, with modifications at other positions of the thiazole and an attached phenyl ring used to modulate activity and probe the binding site on tubulin.

Detailed research findings have identified specific compounds with significant biological activity, highlighting the structure-activity relationships of this scaffold. For instance, compound 5b from one study, which features a 4-ethoxy substitution on a phenyl ring attached to the thiazole nitrogen and a free amino group at the 2-position of the thiazole, emerged as a particularly potent agent. nih.gov Mechanistic studies revealed that compound 5b effectively inhibits tubulin polymerization with an IC50 value of 3.3 µM, which is more potent than the well-known tubulin inhibitor colchicine (IC50 = 9.1 μM) in the same assay. nih.gov This compound was shown to arrest the cell cycle in the G2/M phase and induce apoptosis in MCF-7 breast cancer cells. nih.gov Molecular modeling further suggested that it binds effectively to the colchicine binding site on tubulin. nih.gov

The antiproliferative activities of selected this compound derivatives are summarized in the table below.

| Compound | R Group (on Phenyl Ring) | Modifications (on Thiazole) | IC50 MCF-7 (μM) | IC50 A549 (μM) | Tubulin Polymerization IC50 (μM) |

| 5b | 4-Ethoxy | 2-amino | 0.48 | 0.97 | 3.3 |

| 6a | 4-Methoxy | 2-acetylamino | 2.16 | 16.14 | Not Reported |

| 6d | 4-Methoxy | 2-(trichloroacetyl)amino | Not Reported | Not Reported | Not Reported |

| 6l | 4-Ethoxy | 2-(trichloroacetyl)amino | Not Reported | Not Reported | Not Reported |

| Data sourced from a study on thiazole-naphthalene derivatives as tubulin polymerization inhibitors. nih.gov |

The data indicate that a free amino group at the 2-position of the thiazole is crucial for high potency, as acylation generally leads to a significant decrease in antiproliferative activity. nih.gov However, the introduction of a trichloroacetyl group, as seen in compounds 6d and 6l , was found to improve the antiproliferative activity compared to other acyl groups, demonstrating how the scaffold can be fine-tuned to probe specific structural requirements of the biological target. nih.gov

Beyond tubulin inhibition, the this compound scaffold has been explored for other chemical biology applications. For example, derivatives such as 2-(butylamino)-4-(naphth-2-yl)thiazole have been investigated for their antioxidant properties, suggesting a role as probes for studying oxidative stress. rsc.org The combination of the thiazole nucleus, known for its diverse bioactivities, and the naphthalene group makes this scaffold a promising candidate for developing selective inhibitors and probes for other protein targets, such as kinases. researchgate.net The inherent physicochemical properties of the scaffold make it a valuable tool for generating new lead compounds in drug discovery and for creating specific chemical probes to interrogate complex biological systems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.